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Fratide

Cat. No.: B1516772
M. Wt: 823.4 g/mol
InChI Key: LXTZCWVDCKQYON-UHFFFAOYSA-N
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Description

Contextualization of Glycogen (B147801) Synthase Kinase-3 (GSK-3) in Cellular Regulation

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine protein kinase that plays a pivotal role in a wide array of cellular processes. frontiersin.orgebi.ac.ukthno.orgwikipedia.org Initially identified for its function in regulating glycogen synthesis, GSK-3 has since been found to be involved in numerous signaling pathways, including Wnt, PI3K/Akt, Hedgehog, Notch, and TGF-β signaling. wikipedia.orgf1000research.com Its diverse substrates include proteins involved in metabolism, cell division, proliferation, differentiation, apoptosis, cell motility, and embryonic development. ebi.ac.ukthno.orgwikipedia.orgf1000research.com

In mammals, GSK-3 exists as two main isoforms, GSK-3α and GSK-3β, encoded by distinct genes. ebi.ac.ukwikipedia.orgsigmaaldrich.com While these isoforms share a high degree of identity within their catalytic domains, they possess differences, particularly in their N-termini, which may contribute to distinct or sometimes redundant functions. ebi.ac.uksigmaaldrich.com An alternative splice variant of GSK-3β, known as GSK-3β2, has also been reported, primarily expressed in the brain. sigmaaldrich.com

GSK-3 activity is subject to complex regulation involving post-translational modifications, protein-protein interactions, and subcellular localization. sigmaaldrich.comfrontiersin.org Unlike many kinases that are activated in response to stimuli, GSK-3 is often constitutively active in resting cells and is inhibited upon pathway activation, such as in the Wnt or insulin (B600854) signaling pathways. sigmaaldrich.comfrontiersin.org Dysregulation of GSK-3 activity has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, psychiatric disorders such as bipolar disorder and schizophrenia, diabetes, inflammation, and various cancers. frontiersin.orgebi.ac.ukthno.orgwikipedia.orgf1000research.comfrontiersin.orgmdpi.comaacrjournals.org This widespread involvement has made GSK-3 a significant target for therapeutic intervention. frontiersin.orgthno.orgfrontiersin.org

Overview of Peptide-Based Modulators of Protein Kinase Activity

Protein kinases are crucial enzymes that regulate cellular functions through the phosphorylation of target proteins. holublab.comnih.gov Their central role in cellular signaling makes them attractive therapeutic targets, but developing selective inhibitors has been challenging due to the high structural similarity within the ATP-binding pocket across the kinome. frontiersin.orgholublab.commdpi.com

Peptide-based modulators have emerged as promising tools and potential therapeutic agents for targeting protein kinases. holublab.comnih.govmdpi.combohrium.comnih.gov Unlike many small-molecule inhibitors that compete with ATP for binding to the catalytic site, peptides can be designed to mimic natural protein interaction domains or substrate motifs, thereby modulating kinase activity through alternative mechanisms, such as disrupting protein-protein interactions or acting as pseudo-substrates. holublab.comnih.govmdpi.com This approach offers the potential for greater selectivity by targeting unique regions outside the conserved ATP-binding site. frontiersin.orgholublab.commdpi.com

Peptides can be derived from various sources, including natural protein sequences involved in kinase regulation or substrate interaction. holublab.comnih.govmdpi.com Strategies for designing peptide inhibitors include mimicking pseudo-substrate sequences, deriving peptides from substrate phosphorylation sites, or designing peptides that interfere with protein-protein interaction sites. mdpi.com The use of peptides allows for the targeting of specific kinase isoforms or the modulation of kinase activity in a more subtle manner compared to simply blocking ATP binding. frontiersin.orgholublab.com

Historical Perspective of Fratide Discovery and Characterization

This compound is a peptide derived from the protein FRAT1 (Factor Regulating Anti-apoptotic pathways, also known as GSK3-Binding Protein or GBP). tocris.comrndsystems.commedchemexpress.com FRAT1 was initially identified as a protein that interacts with GSK-3 and was thought to play a role in regulating the Wnt signaling pathway. frontiersin.orgfrontiersin.org In the Wnt pathway, GSK-3 is typically involved in phosphorylating β-catenin, targeting it for degradation. sigmaaldrich.comfrontiersin.org FRAT proteins were proposed to compete with Axin, another component of the β-catenin destruction complex, for binding to GSK-3, thereby inhibiting GSK-3's activity towards β-catenin and leading to β-catenin stabilization and Wnt pathway activation. frontiersin.orgfrontiersin.org

This compound, specifically a peptide sequence of 39 residues derived from FRAT1, was characterized for its ability to bind to GSK-3 and interfere with its interaction with Axin. frontiersin.orgrndsystems.commedchemexpress.com Early research demonstrated that this compound could inhibit the GSK-3-catalyzed phosphorylation of Axin and β-catenin. tocris.comrndsystems.commedchemexpress.com This indicated that this compound acts as a modulator of GSK-3 activity by disrupting the formation or function of the complex responsible for β-catenin phosphorylation. tocris.comrndsystems.commedchemexpress.com

Structural studies, including the crystallization of GSK-3β complexed with this compound, have provided insights into the molecular basis of this interaction. rndsystems.combiorxiv.orgresearchgate.net These studies revealed that this compound binds to a specific site on the C-terminal domain of GSK-3β, distinct from the ATP-binding pocket. mdpi.combiorxiv.orgresearchgate.net This binding site is also utilized by other GSK-3-interacting proteins like Axin. mdpi.combiorxiv.orgresearchgate.net this compound binds to GSK-3β as two α-helices bent at approximately a 90-degree angle, interacting with a helix and a loop region within the C-terminal domain. biorxiv.org

Research has shown that this compound's mechanism of action involves competing with Axin for binding to GSK-3. frontiersin.orgtocris.commedchemexpress.com This competition prevents GSK-3 from efficiently phosphorylating key substrates like β-catenin within the Wnt signaling complex. tocris.comrndsystems.commedchemexpress.com Notably, studies have indicated that this compound does not affect GSK-3 mediated phosphorylation of substrates like glycogen synthase or eIF2B, which are phosphorylated at sites requiring a priming phosphorylation. tocris.comrndsystems.com This suggests a degree of selectivity in this compound's inhibitory action, primarily affecting GSK-3's interaction with specific binding partners like Axin and its activity towards certain unprimed substrates. nih.gov

Detailed research findings on this compound's interaction with GSK-3β have included kinetic analyses. For instance, studies using techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) have determined the binding affinity of this compound to GSK-3β. biorxiv.org One study reported a KD of 3.8 µM measured by BLI and a KD of 3.2 µM determined by kinetic analysis using SPR, fitting a OneToOne TwoState binding model. biorxiv.org This model suggests an initial weaker interaction followed by a conformational change leading to a stronger interaction. biorxiv.org

The discovery and characterization of this compound have been instrumental in understanding how protein-protein interactions can modulate GSK-3 activity and have highlighted the potential of peptide-based strategies for targeting specific aspects of kinase function. frontiersin.orgholublab.comnih.gov

Table 1: Chemical Properties of this compound

PropertyValue
CAS No.251087-38-4
FormulaC192H327N67O60 rndsystems.comglpbio.com
Molecular Weight4534.11 rndsystems.comglpbio.com
SequenceSQPETRTGDDDPHRLLQQLVLSGNLIKEAVRRLHSRRLQ rndsystems.com

Table 2: this compound Binding Affinity to GSK-3β

MethodKD (µM)Binding Model (SPR)
BLI3.8 biorxiv.orgNot Applicable
SPR3.2 biorxiv.orgOneToOne TwoState

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H102N2O2 B1516772 Fratide

Properties

Molecular Formula

C55H102N2O2

Molecular Weight

823.4 g/mol

IUPAC Name

2-[[2-(2-hydroxyethylamino)-5-methyl-4-[[1-methyl-4,4-bis(octadeca-9,12-dienyl)cyclohexyl]methyl]cyclohexyl]amino]ethanol

InChI

InChI=1S/C55H102N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-55(38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)41-39-54(4,40-42-55)49-51-48-53(57-44-46-59)52(47-50(51)3)56-43-45-58/h13-16,19-22,50-53,56-59H,5-12,17-18,23-49H2,1-4H3

InChI Key

LXTZCWVDCKQYON-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(CCC(CC1)(C)CC2CC(C(CC2C)NCCO)NCCO)CCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Structural Characterization and Analysis of Fratide

Fratide as a Glycogen (B147801) Synthase Kinase-3-Binding Protein (FRAT1)-Derived Peptide

This compound is a peptide fragment originating from the FRAT1 protein, also known as FRAT regulator of WNT signaling pathway 1. rndsystems.comnih.gov FRAT1 is a mammalian protein that binds to GSK3 and plays a role in the Wnt signaling pathway by inhibiting GSK3-mediated phosphorylation of β-catenin. rndsystems.comnih.gov this compound, as a derived peptide, retains the ability to bind to GSK3β and interfere with its interaction with other proteins, notably axin. rndsystems.comphysiology.org The human FRAT1 protein is encoded by the FRAT1 gene. nih.gov

Conformational Analysis and Secondary Structure Elucidation

Conformational analysis and the elucidation of secondary structure are crucial for understanding peptide function. Techniques such as Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) spectroscopy are commonly used to investigate the secondary structure of peptides in various environments. lew.roresearchgate.netnih.gov These methods analyze the absorption bands associated with peptide bonds, which are indicative of different secondary structural elements like alpha-helices and beta-sheets. lew.roresearchgate.net

Crystallographic studies have provided significant insights into this compound's conformation when bound to GSK3β. The crystal structure of the GSK3β/Fratide complex reveals that this compound binds to GSK3β as two α-helices bent at approximately a 90-degree angle. biorxiv.org This contrasts with other GSK3β-binding peptides like AxinGID, which binds as a single helix. biorxiv.org The plasticity of a specific peptide-binding loop in GSK3β (residues 285-299) is capable of accommodating these distinct conformations of this compound and AxinGID. biorxiv.orgnih.gov

Crystallographic Studies of this compound in Complex with Target Proteins

Crystallographic studies have been instrumental in determining the precise binding interface and structural rearrangements that occur upon this compound binding to GSK3β. biorxiv.orgnih.gov

High-Resolution Structural Determination of this compound-GSK3β Complexes

High-resolution crystal structures of GSK3β complexed with this compound have been determined. One such structure involves phosphorylated GSK3β bound to a 39-residue this compound peptide. rndsystems.comnih.gov These structures show that this compound binds at the C-terminal domain of GSK3β, clamped by a helix (pepHelix: 262-273) and a loop (pepLoop: 285-299). biorxiv.org This binding event can influence the interaction of GSK3β with other proteins. biorxiv.orgusask.ca

Structural Comparison with Related Peptides (e.g., AxinGID)

Structural comparisons between GSK3β complexed with this compound and GSK3β complexed with related peptides, such as AxinGID, highlight both shared binding sites and significant differences in the peptides' conformations and interactions. biorxiv.orgnih.gov While both AxinGID and this compound bind to a partially overlapping site on the C-terminal domain of GSK3β, their modes of binding differ. biorxiv.orgnih.gov AxinGID binds as a single α-helix, whereas this compound adopts a bent two-helical structure. biorxiv.org This difference in binding is accommodated by the conformational flexibility of the 285-299 loop in GSK3β. biorxiv.orgnih.gov Despite binding to the same general region, the detailed interactions made by Axin and this compound with GSK3β are substantially different, which is mediated by the conformational plasticity of the GSK3β loop. nih.gov

Mutational Analysis of this compound's Structural Integrity and Binding Properties

Mutational analysis provides valuable information about the critical residues within this compound that are essential for its structural integrity and its ability to bind to GSK3β. Studies involving systematic alanine (B10760859) scanning of this compound have been conducted to elucidate its structure-activity relationship. nih.gov These analyses identify specific amino acid substitutions that either reduce or, in some cases, enhance this compound's activity, for instance, in inhibiting osteoclast differentiation. nih.gov

Molecular dynamics simulations and normal mode analysis have also been employed to explore the structural influence of mutations within this compound on the GSK3β-Fratide complex. nih.govresearchgate.netresearchgate.net These computational studies can assess how mutations affect the stability and binding energy of the complex, providing insights into the molecular basis of this compound's interaction with GSK3β. nih.govresearchgate.net For example, double mutations in this compound have been shown to result in a less energy-favorable complex with GSK3β compared to the wild-type peptide. nih.govresearchgate.net

Mutational analysis of GSK3β itself has also helped to define the this compound binding site and differentiate it from binding sites of other proteins or peptides. nih.govcnjournals.com Quantitative analysis of the effects of specific mutations in GSK3β on its binding to either axin or FRAT1/Fratide has allowed for the generation of highly specific mutations that abrogate the binding of one ligand but not the other. nih.gov

Data Table: Key Binding Affinities

PeptideBinding PartnerMethodKD (µM)Source
This compoundGSK3βBLI3.6 biorxiv.org
This compoundGSK3βBLI3.8 biorxiv.org
This compoundGSK3βSPR3.2 biorxiv.org
This compoundGSK3βSPR (Steady-state)1.9 biorxiv.org
AxinGIDGSK3βBLI63.6 biorxiv.org

Note: BLI = Biolayer Interferometry, SPR = Surface Plasmon Resonance

Data Table: Mutational Analysis of this compound (Selected Examples from Alanine Scanning)

This compound PositionWild-type ResidueMutationEffect on Activity (vs. wild-type this compound)Source
2ProAlaReduced activity nih.gov
5LeuAlaReduced activity nih.gov
9LeuAlaReduced activity nih.gov
10ValAlaReduced activity nih.gov
11LeuAlaReduced activity nih.gov
12SerAlaReduced activity nih.gov
13Gly-Enhanced activity (FRT13) nih.gov
14AsnAlaReduced activity nih.gov
15LeuAlaReduced activity nih.gov
16IleAlaReduced activity nih.gov
21Arg-Enhanced activity (FRT20) nih.gov
22ArgAlaReduced activity nih.gov
25SerAlaReduced activity nih.gov
26ArgAlaReduced activity nih.gov

Note: "Activity" refers to the inhibition of osteoclast differentiation in the cited study. nih.gov

Molecular Mechanisms of Fratide Target Interactions

Fratide as a Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibitor

This compound functions as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3). tocris.comrndsystems.com Its inhibitory action is linked to its ability to compete with the scaffold protein Axin for binding to GSK-3. tocris.comrndsystems.comfrontiersin.org This competition disrupts the formation of the β-catenin destruction complex, a multiprotein assembly where GSK3β phosphorylates β-catenin, targeting it for degradation. biorxiv.org By inhibiting the interaction between GSK-3 and Axin, this compound effectively blocks the GSK-3-catalyzed phosphorylation of Axin and β-catenin. tocris.comrndsystems.com

However, it is important to note that this compound's inhibitory effect is substrate-specific. Research indicates that this compound does not affect GSK-3 mediated phosphorylation of all substrates, such as glycogen synthase or eIF2B. tocris.comrndsystems.com This suggests a mechanism of inhibition that is distinct from directly blocking the enzyme's catalytic site for all substrates.

Specificity of this compound Binding to GSK3β Isoforms

While GSK-3 exists as two main isoforms, GSK3α and GSK3β, studies on this compound's interaction have primarily focused on GSK3β. The pool of GSK-3 involved in Wnt signaling, where this compound plays a role by competing with Axin, appears to correspond specifically to the β isoform. researchgate.net This suggests a potential specificity of this compound's action towards GSK3β within the context of this pathway.

Binding Site Analysis on GSK3β

Structural and biochemical studies have provided insights into where this compound binds on the GSK3β enzyme.

Identification of the Axin/Fratide Binding Site on GSK3β

This compound binds to a specific site on GSK3β that is also recognized by Axin. frontiersin.orgresearchgate.netmdpi.commedipol.edu.tr This binding site is located at the front of the large kinase lobe of GSK3β. researchgate.net It is distinct from the ATP-binding site and the substrate-binding site. researchgate.netmdpi.commedipol.edu.tr Computational methodologies have mapped potential binding pockets on the surface of GSK-3β, identifying the Axin/Fratide binding site as one of the well-maintained cavities. mdpi.commedipol.edu.tr The interaction between Axin and FRAT with GSK-3 occurs via a similar hydrophobic patch in the C-terminal region of GSK-3. nih.gov The crystal structure of GSK3β complexed with this compound has shown that the this compound binding site does not overlap with the substrate-binding site. researchgate.net

Allosteric Modulation by this compound on GSK3β

The binding of this compound to GSK3β is associated with allosteric modulation. Allosteric inhibitors bind to a site distinct from the active site, inducing conformational changes that affect enzyme activity. researchgate.netresearchgate.net While the precise mechanisms of allosteric modulation by this compound are still being investigated, its binding to a site separate from the ATP and substrate binding pockets suggests an allosteric mechanism of action, particularly in its substrate-specific inhibition. biorxiv.orgbiorxiv.orgnih.gov The C-terminal helix of this compound is thought to induce a shift in a large loop of GSK3β, exposing a hydrophobic groove where the helix binds. researchgate.net This allosteric binding can influence the enzyme's activity towards certain substrates without directly blocking the active site.

Competitive vs. Non-Competitive Binding Mechanisms

This compound's interaction with GSK3β can be characterized as non-competitive with respect to certain substrates, such as phospho-primed substrates like glycogen synthase. tocris.comrndsystems.comnih.gov This is consistent with its binding to a site distinct from the substrate binding pocket. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov However, this compound is described as competing with Axin for binding to GSK-3. tocris.comrndsystems.comfrontiersin.org This suggests a complex interaction profile where this compound acts as a competitor for protein-protein interaction with Axin while exhibiting a non-competitive mode of inhibition regarding the phosphorylation of specific substrates. Studies comparing this compound binding with other inhibitors, like hDISCtide, also suggest distinct binding sites, further supporting a non-competitive interaction relative to certain inhibitors. reichertspr.com

Data from a study comparing the binding affinities of this compound and hDISCtide to GSK3β using Surface Plasmon Resonance (SPR) is presented below:

CompoundEstimated KD (SPR)Dissociation Rate
hDISCtide0.5 μMVery slow
This compound3.2 μM (kinetic fit) / 1.9 μM (affinity plot)Faster

Data derived from SPR experiments reichertspr.com.

This data indicates that this compound has a lower affinity for GSK3β compared to hDISCtide and exhibits a faster dissociation rate. reichertspr.com

Impact on GSK3β Catalytic Activity

This compound's binding to GSK3β impacts its catalytic activity, particularly towards non-primed substrates like Axin and β-catenin. By competing with Axin for binding, this compound inhibits the enhanced phosphorylation of β-catenin that occurs within the destruction complex. tocris.comrndsystems.com This leads to the stabilization of β-catenin, a key event in the activation of the Wnt signaling pathway. biorxiv.org However, this compound does not inhibit GSK3β activity towards phospho-primed substrates. tocris.comrndsystems.comnih.gov This differential impact on substrate phosphorylation is a hallmark of this compound's mechanism of action, highlighting its role in modulating specific protein-protein interactions that regulate GSK3β activity rather than acting as a general kinase inhibitor.

Molecular dynamics simulations exploring mutations in this compound have provided further insights. For instance, double mutations in this compound did not significantly influence the priming phosphate-binding site, the primed substrate-binding site, or the ATP-binding site, which are critical for GSK3β catalytic activity towards primed substrates. nih.gov This supports the observation that this compound does not inhibit the phosphorylation of primed substrates. nih.gov

Effects on Substrate Phosphorylation (e.g., Axin, β-catenin)

This compound has been shown to inhibit the phosphorylation of Axin and β-catenin by GSK3β. This inhibitory effect is attributed to this compound's ability to block GSK3β from interacting with Axin. medchemexpress.com In the Wnt signaling pathway, GSK3β is recruited to a multiprotein complex via interaction with Axin, where it phosphorylates β-catenin, marking it for degradation. nih.gov By binding to GSK3β, this compound interferes with the formation or function of this complex, thereby inhibiting the Axin-dependent phosphorylation of β-catenin. capes.gov.br The binding site for this compound on GSK3β is located at the front of the large kinase lobe. researchgate.net

Differential Effects on Phospho-Primed and Non-Primed Substrates

A key characteristic of this compound's interaction with GSK3β is its selective inhibition of the phosphorylation of non-phospho-primed substrates, such as Axin. biorxiv.orgresearchgate.net Conversely, this compound does not appear to inhibit GSK3β's activity towards phospho-primed substrates, such as those derived from glycogen synthase. capes.gov.brbiorxiv.org This differential effect is likely due to the distinct binding sites on GSK3β for this compound and for the priming phosphate (B84403) of primed substrates. The this compound binding site is close to, but does not obstruct, the substrate binding channel, which accommodates primed substrates. capes.gov.brresearchgate.net The phosphate docking site used by primed substrates is distinct from the Axin/FRAT-docking site where this compound binds. researchgate.net

Kinetic Characterization of this compound-GSK3β Interactions

Studies employing biophysical techniques have provided quantitative data on the binding kinetics and affinity of this compound for GSK3β.

Kinetic Characterization of this compound-GSK3β Interactions

Dissociation Constants (KD) Determination

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) have been used to determine the dissociation constant (KD) for the interaction between this compound and GSK3β. SPR experiments have estimated the KD for this compound binding to GSK3β to be around 3.2 µM based on kinetic fitting and 1.9 µM from affinity plots. reichertspr.com A separate BLI assay yielded a KD of 3.6 µM for this compound binding to GSK3β. biorxiv.org These values indicate a moderate affinity interaction between this compound and GSK3β.

Binding Kinetics (kon, koff) Analysis

Kinetic analysis of this compound binding to GSK3β using SPR has shown relatively fast association (kon) and dissociation (koff) rates compared to other GSK3β inhibitors like hDISCtide. biorxiv.org While specific kon and koff values for this compound from the search results are not explicitly provided in numerical form, the description indicates a fast on- and off-rate and that binding sites for this compound were saturated relatively quickly in SPR experiments. biorxiv.org The kinetic data for this compound binding to GSK3β was found to fit best to a OneToOne TwoState model, suggesting an initial weaker interaction followed by a subsequent change to a stronger interaction. biorxiv.org This could potentially involve GSK3β initially binding to one of this compound's helices before forming a stronger interaction with the other. biorxiv.org

Table 1: Dissociation Constants (KD) for this compound-GSK3β Interaction

MethodKD (µM)Source
SPR3.2 (kinetic fit) reichertspr.com, 1.9 (affinity plot) reichertspr.com reichertspr.com
BLI3.6 biorxiv.org biorxiv.org

Table 2: Binding Kinetics of this compound-GSK3β Interaction

ParameterDescriptionObservation/Model FittedSource
konAssociation rate constantRelatively fast biorxiv.org
koffDissociation rate constantRelatively fast biorxiv.org
Binding ModelBest fit modelOneToOne TwoState biorxiv.org

Biological Implications of Fratide S Mechanistic Actions

Role in Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-Catenin pathway is a highly conserved signaling cascade crucial for embryonic development and adult tissue homeostasis webpathology.comnih.govnih.gov. It plays a significant role in processes such as cell proliferation, differentiation, and migration webpathology.comnih.govyoutube.com. GSK3β is a central component of this pathway, acting within a "destruction complex" to regulate the stability and localization of β-Catenin cellsignal.comwebpathology.comnih.gov.

In the absence of a Wnt signal, GSK3β, in complex with Axin and other proteins, phosphorylates β-Catenin, marking it for proteasomal degradation cellsignal.comwebpathology.comnih.gov. This keeps cytoplasmic β-Catenin levels low webpathology.comyoutube.com. Upon Wnt pathway activation, a series of events leads to the disruption of the destruction complex and the inhibition of GSK3β activity towards β-Catenin cellsignal.comnih.gov.

Fratide, being derived from FRAT1, a protein initially thought to segregate GSK3β binding away from Axin upon Wnt activation, interacts with GSK3β biorxiv.orgnih.gov. While FRAT itself was later found not to be essential for the Wnt/β-Catenin pathway in higher organisms, this compound's binding to GSK3β is noted to partially overlap with a binding site of a peptide derived from DISC1, another protein that binds and inhibits GSK3β biorxiv.orgbiorxiv.org.

Studies using molecular dynamics simulations have explored the interaction between GSK3β and this compound nih.govresearchgate.net. These studies suggest that this compound inhibits GSK3β activity towards non-primed substrates, such as Axin, without significantly affecting its activity toward phospho-primed substrates nih.govresearchgate.net. This indicates a specific mode of inhibition related to substrate recognition by GSK3β nih.govresearchgate.netfrontiersin.org. The binding of this compound to GSK3β inhibits the interaction between GSK3β and Axin, thereby blocking the GSK3β-catalyzed phosphorylation of Axin rndsystems.comtocris.com.

The phosphorylation of β-Catenin by GSK3β is a critical step in its degradation webpathology.comnih.gov. By inhibiting GSK3β activity and its interaction with Axin, this compound effectively blocks the phosphorylation of β-Catenin rndsystems.comtocris.com. This inhibition of phosphorylation prevents β-Catenin from being recognized by the ubiquitination machinery, leading to its stabilization and accumulation in the cytoplasm webpathology.comnih.gov.

Increased cytoplasmic β-Catenin then translocates to the nucleus webpathology.comnih.govelifesciences.org. In the nucleus, β-Catenin interacts with TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators, ultimately leading to the activation of Wnt-responsive target genes cellsignal.comwebpathology.comnih.gov. This translocation and subsequent nuclear accumulation of β-Catenin are key features of Wnt/β-Catenin pathway activation nih.govnih.govelifesciences.org.

Cellular and Molecular Pathways Affected by GSK3β Inhibition via this compound

GSK3β is a multifunctional kinase involved in a wide array of cellular processes beyond the Wnt pathway aacrjournals.orgmdpi.com. Inhibition of GSK3β by compounds like this compound can therefore impact various downstream signaling cascades and cellular functions.

GSK3β phosphorylates over 100 protein targets, influencing pathways such as PI3K/AKT/mTOR and others involved in cellular proliferation and survival aacrjournals.org. As a proline-directed protein kinase, GSK3β typically phosphorylates serine or threonine residues that precede a proline (S/TP motif), often requiring prior phosphorylation at a site four residues C-terminal to the target site (priming phosphorylation) researchgate.netfrontiersin.org.

Inhibition of GSK3β by this compound, particularly its effect on non-primed substrates, suggests potential impacts on the phosphorylation status of various proteins regulated by GSK3β in an Axin-dependent or similar context nih.govresearchgate.net. While this compound's direct effects on the phosphorylation of a comprehensive list of GSK3β substrates are not explicitly detailed in the provided context beyond Axin and β-Catenin, the general consequences of GSK3β inhibition on downstream phosphorylation events are well-documented. For instance, GSK3β phosphorylates and regulates the activity of proteins like SMAD3, c-Jun, NF-κB, and CREB thno.orgaacrjournals.orgprobiologists.com. Inhibition of GSK3β can lead to altered phosphorylation levels of these and other substrates, influencing their activity, stability, and downstream signaling thno.orgaacrjournals.orgprobiologists.com.

Inhibition of GSK3β has been shown to influence various cellular processes in experimental models. Studies using GSK3β inhibitors have demonstrated effects on cell proliferation, apoptosis, and cell motility in in vitro settings plos.org. For example, knockdown or inhibition of GSK3β in certain cancer cell lines has been shown to suppress cell proliferation, induce apoptosis, and reduce cell motility plos.org.

Furthermore, GSK3β inhibition has been linked to effects on cellular differentiation and survival in various cell types, including bone marrow mesenchymal stem cells (BMSCs) aging-us.com. Activation of the Wnt pathway, which involves GSK3β inhibition, has been shown to promote the osteogenic differentiation and inhibit apoptosis of BMSCs in vitro aging-us.com.

In the context of immune cells, inhibition of GSK3β has been observed to increase the proportion and immunosuppressive function of certain B cell populations (Breg cells) in vitro and ex vivo frontiersin.org. This suggests a role for GSK3β in regulating immune cell differentiation and function frontiersin.org.

Collectively, studies utilizing GSK3β inhibition, including those that might mechanistically overlap with this compound's action on non-primed substrates, highlight the broad impact of modulating this kinase on fundamental cellular behaviors in controlled laboratory settings plos.orgaging-us.comfrontiersin.org.

Computational and Theoretical Studies of Fratide

Quantum Chemical Calculations and Energy Landscapes

Quantum chemical calculations offer a higher level of theory to investigate the electronic structure and energetics of molecular systems, which can be used to calibrate and refine the classical force fields used in MD simulations. nih.gov These methods are particularly useful for accurately determining binding energies and exploring the energy landscapes of complex biological systems. youtube.com

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques used to estimate the binding free energy of a ligand to a protein from MD simulation snapshots. nih.govpeng-lab.orgnih.gov These methods are more accurate than typical docking scores but less computationally intensive than alchemical free energy calculations. nih.gov

These calculations have been applied to the Fratide-GSK3β system to quantify the impact of mutations on binding affinity. nih.govnih.gov For the K85M mutation in GSK3β, MM/GBSA calculations indicated that the mutation leads to a less energy-favorable complex compared to the wild-type. nih.gov Similarly, for the K214A/E215Q double mutation in this compound, MM/GBSA results showed that the mutant formed a less favorable complex than the wild-type. nih.gov These findings provide a quantitative energetic basis for the observed disruption in binding. nih.govnih.gov

Table 2: Summary of Binding Free Energy Calculation Findings for this compound Complexes
SystemMethodKey FindingReference
GSK3β (K85M) - this compoundMM/GBSAThe K85M mutation results in a less energy-favorable complex compared to the wild-type. nih.gov
GSK3β - this compound (K214A/E215Q)MM/GBSAThe double mutation in this compound leads to a less energy-favorable complex compared to the wild-type. nih.gov

Normal Mode Analysis (NMA) is a computational technique used to predict and characterize the large-scale, collective motions of proteins, such as the movement of entire domains. nih.gov This method simplifies the complex atomic fluctuations into a set of harmonic oscillations (modes), which can reveal functionally important conformational changes. researchgate.net

NMA has been applied to the GSK3β-Fratide complex to understand its essential dynamics. nih.govnih.gov In the wild-type complex, NMA revealed a "rocking" motion of the N- and C-terminal domains of GSK3β. nih.gov This coordinated movement is believed to induce the opening and closing of the active site, facilitating the entry of ATP and the release of the ADP product. nih.gov Strikingly, this critical rocking motion was not clearly observed in the K85M mutant of GSK3β, providing a mechanical explanation for how the mutation inhibits kinase function. nih.gov

In Silico Screening and Design Principles for this compound Analogues (excluding drug design focus)

In silico screening and computational design provide a powerful framework for exploring the vast sequence and conformational space of this compound analogues. These approaches allow for the systematic modification of the this compound sequence to investigate principles of peptide folding, stability, and interaction, independent of a therapeutic endpoint.

Design Principles:

The design of this compound analogues through computational methods is guided by several key principles:

Structural Scaffolding: The native structure of this compound, particularly its helical regions that interact with binding partners like GSK-3β, serves as a primary scaffold. biorxiv.org Analogue design often involves preserving this core structure while introducing modifications to probe the contribution of individual residues to conformational stability.

Alanine (B10760859) Scanning Mutagenesis: A common in silico technique is computational alanine scanning. In this approach, each residue of the this compound peptide is systematically replaced with an alanine. By calculating the change in binding free energy or structural stability for each mutation, researchers can identify "hotspot" residues that are critical for the peptide's structure or its interactions.

Conformational Constraint: To enhance structural stability or to favor a specific bioactive conformation, computational methods can be used to design analogues with cyclic structures or those incorporating non-natural amino acids that restrict flexibility. nih.gov For instance, introducing covalent cross-links (stapling) between adjacent turns of an α-helix can pre-organize the peptide into its binding-competent shape.

Solvent Accessibility and Hydrophobicity: The design of analogues also considers the solvent-exposed surfaces of the peptide. Modifications to surface residues can be used to study the influence of hydrophobicity and charge distribution on the peptide's solubility and aggregation propensity, which are fundamental biophysical properties.

In Silico Screening Process:

A typical in silico screening workflow for generating and evaluating this compound analogues involves several steps:

Library Generation: A virtual library of this compound analogues is created by systematically substituting amino acids at defined positions. This can range from single-point mutations to more complex modifications.

Conformational Sampling: For each analogue, molecular dynamics (MD) simulations or other conformational search algorithms are employed to explore its likely three-dimensional structures in a simulated physiological environment.

Property Calculation: A variety of biophysical and structural properties are calculated for the sampled conformations. These can include structural stability (e.g., root-mean-square deviation from a reference structure), secondary structure content, and interaction energies with known binding partners.

Filtering and Ranking: The analogues are then filtered and ranked based on the desired criteria. For example, if the goal is to identify analogues with enhanced helical stability, they would be ranked based on the persistence of the α-helical fold during simulations.

The following table summarizes hypothetical in silico screening data for a small set of this compound analogues designed to probe helical stability.

AnalogueModificationPredicted Helicity (%)Predicted Stability (ΔG, kcal/mol)
This compound-WTWild-Type Sequence65-15.2
This compound-A12Leucine (B10760876) at pos. 12 -> Alanine58-14.1
This compound-P15Glycine at pos. 15 -> Proline45-12.5
This compound-S8Serine at pos. 8 -> Aib75-16.8

Note: Data is illustrative and based on general principles of peptide engineering. Aib is 2-aminoisobutyric acid, a known helix-promoting residue.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of this compound analogues to their functional activity. By systematically altering the peptide's structure and calculating the resulting change in a specific activity (e.g., binding affinity to a partner protein), a predictive model can be developed.

Computational Methods in SAR:

Molecular Docking: This technique predicts the preferred orientation of a this compound analogue when bound to a receptor, such as the Axin/Fratide binding site on GSK-3β. biorxiv.org By comparing the docking scores and binding poses of various analogues, researchers can infer how specific modifications influence binding affinity. For example, substituting a bulky hydrophobic residue with a smaller polar one might result in a lower docking score, suggesting a less favorable interaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a this compound analogue and its binding partner over time. mdpi.com These simulations can reveal subtle changes in conformation and intermolecular interactions that are not apparent from static docking poses.

Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of a this compound analogue to its receptor. mdpi.com By calculating this value for a series of analogues, a quantitative SAR can be established. For instance, a mutation that disrupts a key hydrogen bond or salt bridge at the binding interface would be predicted to have a less favorable binding free energy.

Key Findings from Computational SAR Studies:

While specific computational SAR studies on a wide range of this compound analogues are limited, analysis of the this compound-GSK-3β interaction provides insights into its structural determinants of activity. biorxiv.orgmdpi.com

Hydrophobic Interactions: The binding of this compound to its partners is often driven by hydrophobic interactions. Computational models show that specific leucine and valine residues within the this compound sequence are buried in hydrophobic pockets of the receptor. biorxiv.org SAR studies would predict that replacing these with polar or charged residues would significantly decrease binding affinity.

The table below illustrates a hypothetical computational SAR study for this compound analogues, focusing on their binding to a target protein.

Analogue IDModificationDocking Score (kcal/mol)Predicted ΔG_bind (MM/GBSA)Key Interactions Lost/Gained
This compound-WTWild-Type-9.8-55.4Reference
This compound-R20AArg20 -> Ala-7.2-42.1Loss of salt bridge with Asp264
This compound-L10ALeu10 -> Ala-8.1-48.9Weakened hydrophobic interaction
This compound-Q11EGln11 -> Glu-6.5-39.5Introduction of electrostatic repulsion

Note: This data is illustrative, based on the known interaction of this compound with GSK-3β and general principles of molecular recognition.

Through these computational approaches, a detailed map of the structure-activity landscape of this compound can be constructed. This knowledge is fundamental to understanding the molecular basis of its function and provides a rational basis for the design of novel peptides with tailored properties.

Methodological Advancements in Fratide Research

In vitro Biochemical Assays for GSK3β Activity

In vitro biochemical assays serve as foundational tools for assessing the impact of Fratide on the enzymatic activity of GSK3β. These assays quantify the phosphorylation of a specific substrate peptide by GSK3β, allowing researchers to determine if and how this compound modulates this process.

Traditional methods often involve the use of radioactive adenosine (B11128) triphosphate (ATP), specifically γ-³²P-ATP. nih.gov In these assays, the transfer of the radioactive phosphate (B84403) group to the substrate peptide is measured, typically through techniques like liquid scintillation counting. nih.gov The level of incorporated radioactivity directly correlates with GSK3β kinase activity. nih.gov

More modern approaches utilize non-radioactive detection methods. Mass spectrometry-based assays, for instance, can directly detect and quantify the phosphorylated substrate peptide by observing a characteristic shift in its molecular weight corresponding to the addition of a phosphate group. nih.gov One study highlighted the detection of an 80 Da increase in the mass of a substrate peptide upon phosphorylation by GSK3β. nih.gov

Luminescent and fluorescent-based assay kits, such as the ADP-Glo™ Kinase Assay and the Z'LYTE kinase assay, offer high-throughput capabilities and increased safety by avoiding radioisotopes. acs.orgpromega.com The ADP-Glo™ assay measures the amount of ADP generated during the kinase reaction; this ADP is then converted to ATP, which drives a luciferase reaction producing luminescence proportional to the initial kinase activity. acs.orgpromega.com The Z'LYTE assay employs a FRET-based peptide substrate whose phosphorylation status by GSK3β determines its susceptibility to proteolytic cleavage, thereby altering a fluorescent signal. acs.org Inhibition of GSK3β by a compound like this compound would result in decreased substrate phosphorylation and a corresponding change in the fluorescent signal. acs.org

While this compound's primary role might not be direct inhibition of GSK3β activity towards all substrates, these assays are invaluable for understanding its influence on GSK3β function, potentially in the context of specific substrates or in combination with other interacting molecules. biorxiv.org

Biophysical Techniques for Interaction Analysis

Biophysical techniques are indispensable for characterizing the direct binding interaction between this compound and GSK3β, providing quantitative data on binding affinity, kinetics, and stoichiometry.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technology that allows for the real-time monitoring of molecular binding events. biorxiv.orgresearchgate.netacs.org In studies involving this compound, SPR has been utilized to analyze its binding to immobilized GSK3β. biorxiv.orgreichertspr.com The technique measures changes in refractive index that occur near a sensor surface as an analyte (this compound) binds to a ligand (GSK3β) immobilized on it. sprpages.nl This generates a sensorgram, a plot of response versus time, which provides detailed information about the association and dissociation phases of the interaction. sprpages.nl

SPR experiments have been instrumental in determining key binding parameters for the this compound-GSK3β interaction, including the association rate constant (kₐ), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). biorxiv.org Research has shown that this compound binds to GSK3β with a K_D in the low micromolar range, determined through both kinetic and steady-state analysis of SPR data. biorxiv.org Comparative SPR studies have also highlighted differences in the binding kinetics between this compound and other GSK3β-binding peptides, indicating distinct interaction profiles. biorxiv.orgreichertspr.com Furthermore, SPR can be used in competition experiments to investigate whether this compound shares a binding site with other known GSK3β interactors. reichertspr.com Findings from such studies suggest that this compound likely binds to a site on GSK3β that is distinct from the binding site of certain other peptides. reichertspr.com

Detailed kinetic and equilibrium data from SPR analysis of this compound binding to GSK3β have been reported:

ParameterValue (Kinetic Fit, OneToOne TwoState model)Value (Equilibrium Analysis)
K_D (µM)3.2 biorxiv.org1.9 biorxiv.org
kₐ₁ (M⁻¹s⁻¹)9940 biorxiv.org-
k_d₁ (s⁻¹)6.50 × 10⁻² biorxiv.org-
kₐ₂ (M⁻¹s⁻¹)1.62 × 10⁻² biorxiv.org-
k_d₂ (s⁻¹)8.09 × 10⁻³ biorxiv.org-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a versatile, label-free technique that directly measures the heat changes associated with molecular binding events. malvernpanalytical.comharvard.edutainstruments.com A single ITC experiment can provide a comprehensive thermodynamic profile of the interaction, including the binding affinity (K_D), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS). malvernpanalytical.comharvard.edu This technique is particularly valuable as it analyzes interactions in solution without the need for immobilization or labeling of the binding partners, thus reflecting interactions in a more native state. malvernpanalytical.comharvard.edu Although specific published ITC data for this compound binding to GSK3β were not prominently found in the immediate search results, ITC is a standard method for characterizing peptide-protein interactions and would be highly applicable to studying the thermodynamic drivers of the this compound-GSK3β complex formation. malvernpanalytical.comharvard.edu The method involves precisely titrating a solution of one binding partner into a solution of the other while continuously monitoring the heat flow. harvard.educeitec.cz

Bioluminescence Resonance Energy Transfer (BRET) / Fluorescence Resonance Energy Transfer (FRET)

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are resonance energy transfer techniques used to study molecular proximity and interactions, often in live cells. berthold.commdpi.comrevvity.comnuvucameras.comnih.gov These methods rely on the non-radiative transfer of energy between a donor molecule and an acceptor molecule when they are within a critical distance (typically less than 10 nm). berthold.commdpi.comrevvity.comnuvucameras.com In FRET, both the donor and acceptor are fluorescent proteins, with the donor excited by an external light source. mdpi.comnuvucameras.com In BRET, a bioluminescent enzyme serves as the donor, exciting a fluorescent protein acceptor upon substrate addition, thus eliminating the need for external illumination and reducing background noise. berthold.comrevvity.comnuvucameras.com

While direct applications of BRET or FRET to visualize the this compound-GSK3β interaction itself were not primary findings in the search, these techniques are powerful tools for investigating the functional consequences of this compound binding. They could be employed to study how this compound affects the interaction of GSK3β with its downstream substrates or other protein partners in signaling pathways within a cellular context. revvity.comnuvucameras.com For example, BRET or FRET could be used to monitor the interaction between GSK3β and proteins involved in the Wnt/β-catenin pathway, a pathway known to be influenced by GSK3β and where this compound's parent protein, FRAT, plays a role. biorxiv.orgnih.gov

Advanced Microscopy and Imaging Techniques

Advanced microscopy and imaging techniques, excluding clinical applications, provide spatial resolution and cellular context for understanding the localization and interactions of this compound and GSK3β. Confocal microscopy, for instance, can be used to visualize the co-localization of fluorescently tagged this compound or GSK3β within specific cellular compartments, offering insights into where their interaction might occur. mdpi.complos.org Immunofluorescence staining, followed by fluorescence microscopy, allows researchers to examine the distribution of proteins influenced by GSK3β activity, such as β-catenin, and observe how this distribution is altered in the presence of this compound. plos.org While detailed imaging studies specifically centered on this compound were not extensively highlighted, these techniques are standard practice in cell biology to complement biochemical and biophysical data by providing visual evidence of molecular events within living or fixed cells.

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are crucial for determining the structural characteristics of this compound and analyzing conformational changes that may occur upon binding to GSK3β. Circular Dichroism (CD) spectroscopy can provide information about the secondary structure content of this compound in solution and how this might change upon interaction with GSK3β. Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural and dynamic information about peptides and proteins, enabling detailed analysis of the binding interface and conformational rearrangements, although it often requires isotopically enriched samples. dp.tech Mass spectrometry, in addition to its use in activity assays, can be employed for peptide mass fingerprinting, sequencing, and the identification of post-translational modifications on this compound or GSK3β that might influence their interaction. nih.govthno.org Although extensive experimental spectroscopic data on this compound's structure or structural changes upon binding were not a primary focus of the search results, computational methods like molecular dynamics simulations, which rely on structural principles, have been applied to model the interaction of this compound with GSK3β and study the impact of mutations on binding and protein conformation. plos.orgacs.orgacs.orgaacrjournals.org

Comparative Analysis with Other Peptide and Small Molecule Modulators of Gsk3β

Distinctions in Binding Modes and Allosteric Sites

GSK3β possesses several potential binding sites, including the ATP-binding site, the substrate-binding site, the Axin/Fratide binding site, and multiple allosteric sites. actapharmsci.comnih.govnih.gov The majority of developed GSK3β inhibitors are small molecules that function as ATP-competitive inhibitors, binding to the ATP pocket. nih.govmdpi.comnih.gov This site is highly conserved across different kinases, which can pose challenges for achieving selectivity. nih.govbiorxiv.org Examples of ATP-competitive inhibitors include CHIR 98014 and SB216763, which bind within the ATP site and interact with residues such as Lys85, Asp133, and Val135. nih.govtocris.comabcam.comharvard.edunih.govfishersci.ptebiohippo.com

Peptide inhibitors, such as Fratide, generally exhibit different binding characteristics compared to ATP-competitive small molecules. This compound has been identified as binding to a specific site on GSK3β, referred to as the Axin/Fratide binding site. actapharmsci.comnih.govnih.gov This site is distinct from the ATP-binding pocket. actapharmsci.comnih.gov Another peptide inhibitor, hDISCtide, derived from DISC1, has been shown to interact with two distinct regions of GSK3β, one of which partially overlaps with the binding site of this compound. biorxiv.orgacs.orgresearchgate.net Surface Plasmon Resonance (SPR) experiments suggest that this compound binds to a different site on the enzyme than hDISCtide, although there can be some overlap in inhibitory regions. biorxiv.orgacs.orgresearchgate.netreichertspr.com

Substrate-competitive inhibitors represent another class, often peptides or small molecules designed to mimic the phosphorylated substrate of GSK3β and bind to the substrate-binding site. mdpi.com This site involves residues such as Arg96, Arg180, Lys205 (phosphate-binding pocket), and Phe93 in the "89-95" loop. mdpi.com Peptide inhibitors can target the substrate-binding site, potentially blocking substrate access. biorxiv.org

Allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that affect enzyme activity. nih.govmdpi.com GSK3β has several identified allosteric sites. actapharmsci.comnih.govnih.govmdpi.com While many small molecule inhibitors target the ATP site, the exploration of allosteric modulation offers an alternative strategy to improve selectivity and potentially achieve a more nuanced regulation of GSK3β activity. nih.govnih.govmdpi.com Tideglusib is described as a non-ATP competitive inhibitor, and while its exact binding mode can vary, non-ATP competitive inhibitors often target sites other than the ATP pocket, including allosteric sites. mdpi.comwikipedia.orgcenmed.comguidetopharmacology.orgpharmakb.com

The binding affinity can also differ between peptide and small molecule inhibitors. For instance, SPR experiments showed that this compound had a lower affinity (with a faster off-rate) for GSK3β compared to the peptide hDISCtide. reichertspr.com The estimated KD for this compound binding to GSK3β was reported as 3.2 µM from kinetic fit and 1.9 µM from the affinity plot in one study. reichertspr.com

The distinct binding sites and modes of action for this compound (binding to the Axin/Fratide site) compared to ATP-competitive small molecules (binding to the ATP site) or other allosteric modulators contribute to potential differences in their effects on GSK3β function and specificity. actapharmsci.comnih.govnih.gov Peptide binding can also stabilize GSK-3β, reducing flexibility and potentially obstructing substrate access or product release. biorxiv.org

Here is a table summarizing the binding sites of different GSK3β modulator types:

Modulator TypePrimary Binding Site(s)Examples
ATP-Competitive Small MoleculeATP-binding siteCHIR 98014, SB216763
Peptide Inhibitor (this compound)Axin/Fratide binding siteThis compound
Peptide Inhibitor (General)Substrate-binding site, other siteshDISCtide, Kappa casein-derived peptides biorxiv.orgbiorxiv.org
Allosteric ModulatorVarious allosteric sites (Pockets 4-8) actapharmsci.comVP0.7 (in plant study) oup.com
Non-ATP Competitive (General)Sites other than ATP pocketTideglusib cenmed.comguidetopharmacology.orgpharmakb.com

Comparative Effects on GSK3β Substrate Specificity

The impact of GSK3β inhibitors on substrate specificity is closely linked to their binding modes. GSK3β is a proline-directed kinase that typically requires a phosphorylated serine or threonine four residues C-terminal to the target phosphorylation site (priming phosphorylation). acs.org However, GSK3β can also phosphorylate non-primed substrates, particularly when associated with scaffolding proteins like Axin. biorxiv.org

ATP-competitive inhibitors generally block the catalytic activity of GSK3β by competing with ATP for binding to the active site. nih.govmdpi.comnih.gov This would be expected to broadly inhibit the phosphorylation of most, if not all, GSK3β substrates, regardless of whether they are primed or non-primed, assuming sufficient inhibitor concentration at the active site.

Peptide inhibitors, especially those that bind to the substrate-binding site or act as pseudo-substrates, have the potential to exhibit substrate-specific effects. nih.govelifesciences.org By mimicking specific substrates or blocking access to the substrate-binding groove, they could selectively inhibit the phosphorylation of certain substrates while leaving others less affected. elifesciences.org For example, phosphorylated peptides corresponding to the N-terminus of GSK3β itself (like the pS9 peptide) can act as pseudo-substrates, binding to the active site and inhibiting the phosphorylation of other substrates. nih.govelifesciences.org

This compound's binding to the Axin/Fratide site suggests a potential influence on GSK3β's interaction with scaffolding proteins like Axin. actapharmsci.comnih.govnih.gov Since GSK3β's activity towards non-phospho-primed substrates (like Axin-bound β-catenin) is significantly enhanced by scaffolding proteins, modulators binding to the Axin/Fratide site could potentially interfere with this enhanced activity. biorxiv.org One study noted that this compound binding to GSK3β blocks its activity toward non-phospho-primed substrates (e.g., Axin) but does not affect GSK3β's activity toward phospho-primed substrates like that of glycogen (B147801) synthase. acs.org This suggests a potential for this compound to selectively inhibit GSK3β activity depending on the context of substrate presentation (e.g., free vs. scaffold-bound). In contrast, hDISCtide, another peptide inhibitor, was found to inhibit GSK3β activity using a glycogen synthase-derived peptide substrate, and this inhibition was abolished in the presence of this compound, indicating a complex interplay between these peptide binding sites and substrate recognition. acs.org

The ability of different inhibitors to influence substrate specificity suggests avenues for developing more targeted therapies that modulate specific GSK3β-dependent pathways without broadly inhibiting all GSK3β functions, which could help mitigate off-target effects. elifesciences.org

Exploration of Differential Regulatory Mechanisms in Protein Kinases

GSK3β activity is tightly regulated within cellular signaling networks. Unlike many kinases that are activated by phosphorylation, GSK3β is typically constitutively active in resting cells and inhibited by phosphorylation at Ser9 (in GSK3β) by upstream kinases like Akt/PKB. nih.govacs.orgelifesciences.org Its activity is also regulated by scaffolding proteins and potentially by autophosphorylation at Tyr216. acs.org

Peptide inhibitors, particularly those interacting with scaffolding protein binding sites like this compound, could differentially affect GSK3β regulation by interfering with the formation or function of multi-protein complexes that control GSK3β activity or substrate access. actapharmsci.comnih.govnih.govbiorxiv.org By binding to the Axin/Fratide site, this compound might disrupt the interaction between GSK3β and Axin, thereby specifically impacting the phosphorylation of Axin-bound substrates like β-catenin. biorxiv.orgacs.org This could lead to a more pathway-specific modulation of GSK3β activity compared to a general ATP-competitive inhibitor.

Furthermore, peptide inhibitors designed to mimic regulatory phosphorylation events, such as the pS9 pseudo-substrate peptide, can directly engage with the active site in a manner similar to endogenous inhibitory mechanisms. nih.govelifesciences.org This type of interaction could potentially stabilize an inactive conformation of the enzyme, offering a distinct regulatory mechanism compared to simple ATP competition. biorxiv.org

The differential binding modes and target sites of this compound and other modulators suggest they can influence GSK3β activity through varied mechanisms, potentially leading to distinct downstream effects on cellular signaling and regulatory networks. While ATP-competitive inhibitors offer a direct blockade of catalytic activity, peptide inhibitors like this compound and allosteric modulators provide opportunities for more selective or context-dependent modulation of GSK3β, which could be advantageous for targeting specific disease pathways. nih.govresearchgate.netmdpi.com Understanding these differential regulatory mechanisms is crucial for the rational design of GSK3β inhibitors with improved specificity and therapeutic profiles.

Here is a table comparing the mechanisms of action for different GSK3β modulator types:

Modulator TypePrimary Mechanism of ActionPotential Regulatory Impact
ATP-Competitive Small MoleculeCompetes with ATP for binding at the active site. nih.govmdpi.comnih.govReduces overall kinase activity; broad impact on phosphorylation.
Peptide Inhibitor (this compound)Binds to Axin/Fratide site. actapharmsci.comnih.govnih.govMay interfere with scaffolding protein interactions; potential substrate/pathway specificity. biorxiv.orgacs.org
Peptide Inhibitor (Pseudo-substrate)Mimics phosphorylated N-terminus; binds to active site. nih.govelifesciences.orgStabilizes inactive conformation; substrate competition. nih.govbiorxiv.orgelifesciences.org
Allosteric ModulatorBinds to a site distinct from the active site; induces conformational change. nih.govmdpi.comModulates activity or substrate binding indirectly; potential for enhanced selectivity. nih.govmdpi.com

Data Table: Selected GSK3β Inhibitors and Binding Characteristics

Compound NameTypeBinding Site(s)GSK3β IC50 (nM)PubChem CIDKey Interaction Residues (Examples)References
This compoundPeptideAxin/Fratide site actapharmsci.comnih.govnih.gov--- actapharmsci.comnih.govnih.govacs.org
CHIR 98014Small Molecule (ATP-competitive)ATP-binding site nih.govabcam.comguidetopharmacology.org0.65 (GSK3β) abcam.com53396311Lys85, Val135, Asp200 nih.gov nih.govtocris.comabcam.comguidetopharmacology.orguni-freiburg.de
SB216763Small Molecule (ATP-competitive)ATP-binding site nih.govharvard.edunih.govfishersci.ptebiohippo.com34 (GSK3α) nih.gov176158Asp133, Val135, Arg141 nih.gov nih.govharvard.edunih.govfishersci.ptebiohippo.comciteab.com
TideglusibSmall Molecule (Non-ATP competitive, irreversible)Non-ATP competitive; potentially allosteric mdpi.comcenmed.comguidetopharmacology.orgpharmakb.com60 (cell-free) cenmed.com11313622- mdpi.comwikipedia.orgcenmed.comguidetopharmacology.orgpharmakb.comwikidata.org
hDISCtidePeptideTwo regions, one overlapping with this compound site biorxiv.orgacs.orgresearchgate.net95 (cell-free) biorxiv.orgacs.org-- biorxiv.orgacs.orgresearchgate.netreichertspr.com
Lithium ChlorideCationCompetes with magnesium; indirect effects wikipedia.org-433294- wikipedia.orgfishersci.nowikipedia.orgatamanchemicals.comamericanelements.comamericanelements.com

Note: IC50 values can vary depending on the assay conditions and substrate used.

Future Research Directions and Unresolved Questions

Elucidation of Broader Biological Networks Affected by Fratide's Action

GSK3β is a multifunctional kinase involved in numerous cellular pathways, including glucose metabolism, cell cycle regulation, proliferation, and various signaling cascades such as Wnt/β-catenin and PI3K/Akt. nih.govacs.orgolemiss.edunih.gov While this compound is known to bind to GSK3β, the full extent of its influence on the intricate web of biological networks in which GSK3β participates remains to be comprehensively mapped. Future research should aim to identify all direct and indirect protein interactors and downstream targets affected by this compound binding. This could involve large-scale proteomic studies, phosphoproteomic analysis to identify altered phosphorylation patterns, and transcriptomic approaches to understand changes in gene expression profiles. Understanding how this compound modulates GSK3β's interactions within these complex networks is crucial for predicting its systemic effects and potential therapeutic applications, as well as identifying potential off-target effects. Biological networks, encompassing protein-protein interaction networks, gene regulatory networks, and metabolic networks, are fundamental to cellular function, and their perturbation can lead to disease. openaccesspub.orgcd-genomics.comfrontiersin.org Elucidating how this compound influences these interconnected systems will provide a more holistic understanding of its biological impact.

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling, including molecular docking and molecular dynamics simulations, has been instrumental in studying the interaction between this compound and GSK3β, providing insights into binding modes and conformational changes. acs.orgolemiss.eduresearchgate.netunibo.itactapharmsci.comresearchgate.net However, further refinement of these models is necessary to enhance their predictive power regarding this compound's binding affinity, specificity, and downstream effects. This includes improving force fields, sampling techniques, and incorporating more detailed representations of the cellular environment, such as membrane interactions or the presence of other binding partners. acs.orgolemiss.edu Advanced computational methods, such as machine learning and deep learning, can be further integrated to analyze large datasets generated from experimental studies and refine predictive models of this compound-GSK3β interactions and their impact on biological networks. frontiersin.org Continued collaboration between computational and experimental approaches will be vital for validating model predictions and driving the iterative process of model refinement.

Development of Novel Methodologies for Studying Peptide-Protein Interactions

Studying peptide-protein interactions, such as that between this compound and GSK3β, presents unique challenges due to the flexible nature of peptides and the transient or dynamic character of some interactions. nih.govrsc.orgamazon.comresearchgate.netresearchgate.net While existing techniques like X-ray crystallography, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) provide valuable structural and kinetic information, novel methodologies are needed to capture the full complexity of this compound-GSK3β binding in a more physiological context. unibo.itresearchgate.netbiorxiv.org This could involve the development of advanced live-cell imaging techniques to visualize this compound-GSK3β interactions in real-time, or the creation of sophisticated biosensors that can detect binding events with high sensitivity and specificity. researchgate.net Techniques like peptide arrays and peptide-based pull-downs coupled with quantitative mass spectrometry have shown promise in identifying protein interactors, but their application to dynamic and potentially weak interactions requires further optimization. nih.govrsc.org Developing methods to study the impact of post-translational modifications on this compound binding and GSK3β activity is also crucial. nih.gov

Deeper Understanding of Conformational Transitions and Allosteric Signaling in GSK3β

This compound is known to bind to a site on GSK3β distinct from the ATP-binding site, suggesting an allosteric mechanism of action. actapharmsci.combiorxiv.orgmdpi.com A deeper understanding of the conformational transitions within GSK3β upon this compound binding and how these changes are transduced to the active site to modulate kinase activity is a critical area for future research. nih.govacs.orgacs.orgfrontiersin.org Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), nuclear magnetic resonance (NMR) spectroscopy, and single-molecule FRET could provide detailed insights into the dynamic nature of GSK3β and the allosteric pathways activated by this compound. frontiersin.org Investigating how this compound binding influences the phosphorylation status of GSK3β at regulatory sites, such as Tyr216 and Ser9, and how this, in turn, affects its conformation and activity is also essential. nih.govnih.govresearchgate.net Elucidating the precise allosteric signaling mechanisms will not only enhance our understanding of this compound's inhibitory action but also provide valuable knowledge for the rational design of novel allosteric modulators targeting GSK3β. nih.govmdpi.commdpi.com

Q & A

Q. How is Fratide identified and characterized as a GSK3β inhibitor in experimental settings?

Q. How can researchers resolve contradictions in this compound's binding kinetics data?

Discrepancies between steady-state (KD = 1.9 µM) and kinetic (KD = 3.2 µM) analyses arise from the Two-State binding mechanism . To address this:

  • Use multi-model fitting (e.g., One-To-One vs. Two-State) and validate with equilibrium measurements.
  • Incorporate error analysis (e.g., χ² values for model fit quality) and replicate experiments across concentration ranges (0.2–8 µM) .
  • Cross-reference with orthogonal techniques like biolayer interferometry (BLI) to confirm affinity trends .

Q. What methodologies enable comparative analysis of this compound and other GSK3β inhibitors (e.g., hDISCtide)?

  • SPR-Based Competitive Binding : Inject inhibitors sequentially to assess binding site overlap. This compound's fast saturation contrasts with hDISCtide's slow kinetics, suggesting distinct interaction mechanisms .
  • Structural Modeling : Predict helix-helix interactions in this compound to identify critical residues for GSK3β binding.
  • Delphi Consensus Panels : Engage experts to evaluate methodological rigor when high-quality evidence is limited (e.g., for novel inhibitors) .

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